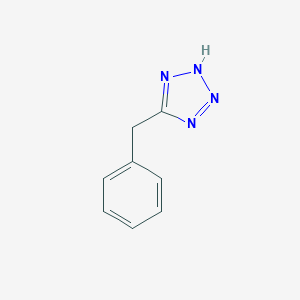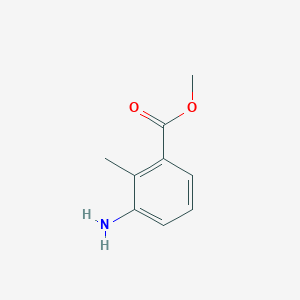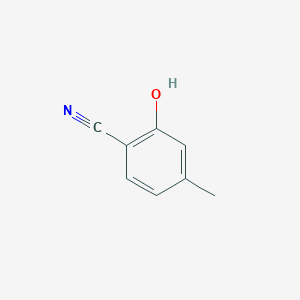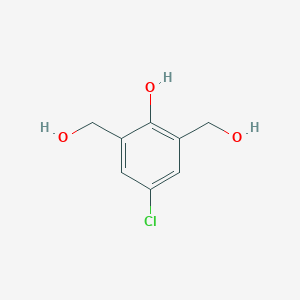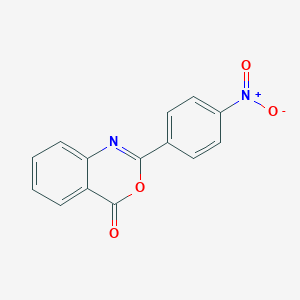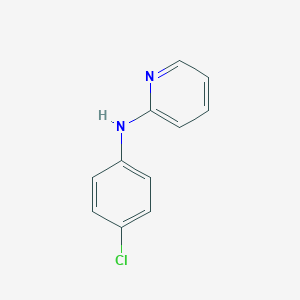
Pyridine, 2-(p-chloroanilino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(p-chloroanilino)- is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Pyridine, 2-(p-chloroanilino)- has various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used in the development of new catalysts for organic reactions.
Mecanismo De Acción
The mechanism of action of pyridine, 2-(p-chloroanilino)- is not fully understood. However, it is known to act as a nucleophile due to the presence of a nitrogen atom in the pyridine ring. This property makes it useful in organic reactions where it can act as a catalyst or a reactant.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 2-(p-chloroanilino)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells in vitro. Further studies are needed to determine its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pyridine, 2-(p-chloroanilino)- in lab experiments is its availability. It is a commercially available compound that can be easily obtained. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of pyridine, 2-(p-chloroanilino)- in scientific research. One direction is the development of new catalysts based on this compound. Another direction is the study of its potential toxicity and its effects on living organisms. Additionally, it can be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, pyridine, 2-(p-chloroanilino)- is a versatile compound that has many potential applications in scientific research. Its unique properties make it useful in organic reactions, and it can be used as a building block in the synthesis of other compounds. While its potential toxicity is a limitation, further studies can help determine its safety and potential uses.
Métodos De Síntesis
Pyridine, 2-(p-chloroanilino)- can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine with p-chloroaniline in the presence of a catalyst such as palladium. The reaction occurs through a nucleophilic substitution mechanism, leading to the formation of pyridine, 2-(p-chloroanilino)-.
Propiedades
Número CAS |
22681-77-2 |
|---|---|
Nombre del producto |
Pyridine, 2-(p-chloroanilino)- |
Fórmula molecular |
C11H9ClN2 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Clave InChI |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Otros números CAS |
22681-77-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



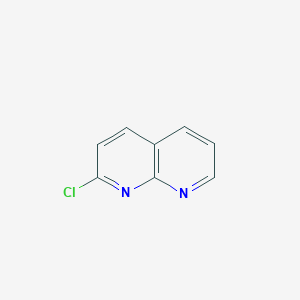
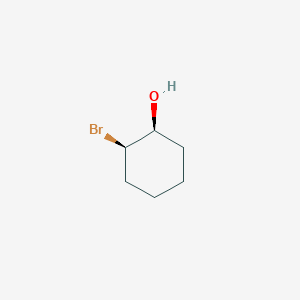
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
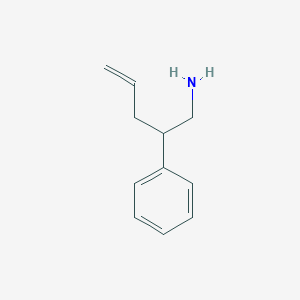
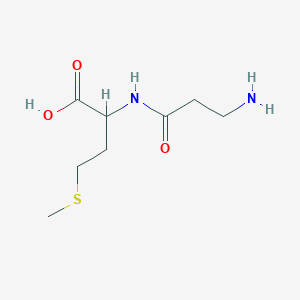
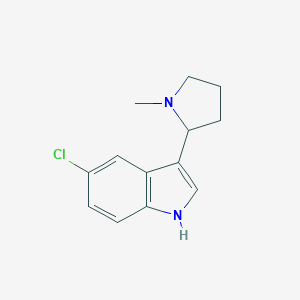
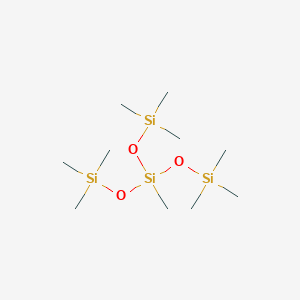
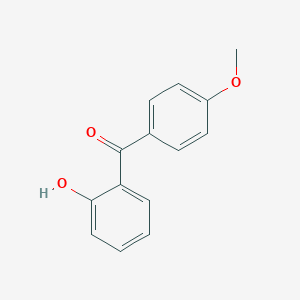
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
